5-Aminopentanenitrile hydrochloride
Description
5-Aminopentanenitrile hydrochloride (CAS: 1803586-49-3) is a nitrile-containing organic compound with the molecular formula C₆H₁₁ClN₂ and a molecular weight of 210.70 g/mol . Structurally, it consists of a five-carbon aliphatic chain terminated by a primary amine group (-NH₂) and a nitrile group (-CN), with the amine group protonated as a hydrochloride salt. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its dual functional groups enabling diverse reactivity .
Properties
IUPAC Name |
5-aminopentanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.ClH/c6-4-2-1-3-5-7;/h1-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNVNNWYRJCXQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Functional Group Reactivity
- Nitrile vs. Thiol: Unlike 5-aminopentane-1-thiol hydrochloride, which contains a reactive thiol (-SH) group , this compound’s nitrile group (-CN) is more stable but can undergo hydrolysis to form amides or carboxylic acids under acidic/basic conditions .
- Amine Protonation: The hydrochloride salt enhances solubility in polar solvents compared to non-salt forms (e.g., free amines like 5-aminopentane-1-thiol) .
Structural Complexity
- Aliphatic vs. Aromatic: this compound’s linear aliphatic chain contrasts with benzydamine hydrochloride’s complex aromatic and heterocyclic structure, which confers pharmacological activity .
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